5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
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Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H11N5O3S and its molecular weight is 341.35. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Compounds with 1,2,4-oxadiazole structures have been investigated for their potential as anticancer agents. For instance, a study discovered novel apoptosis inducers through caspase- and cell-based high-throughput screening assays, identifying compounds with good activity against breast and colorectal cancer cell lines. The identified molecular target was TIP47, an IGF II receptor binding protein, highlighting the compounds' potential as anticancer agents and their molecular targets (Zhang et al., 2005). Another study focused on the synthesis and anticancer evaluation of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases, finding that several derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment (Abdo & Kamel, 2015).
Synthesis and Chemical Properties
Research on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their antimicrobial activities highlighted the versatility of 1,2,4-oxadiazole derivatives. The study provided valuable insights into the chemical reactions and potential applications of these compounds, including their antimicrobial activities (Bayrak et al., 2009). Another study focused on the synthesis of Mannich Bases of 2,5-Disubstituted 4-Thiazolidinones and their antimicrobial activities, further showcasing the chemical diversity and potential applications of 1,2,4-oxadiazole derivatives in creating effective antimicrobial agents (Kocabalkanli et al., 2001).
Materials Science Applications
A study on the nonlinear optical and optical power limiting properties of a new thiophene-based conjugated polymer emphasized the potential of 1,2,4-oxadiazole derivatives in materials science, particularly in developing materials with desirable optical properties for technological applications (Poornesh et al., 2010).
Antimicrobial Activities
The synthesis and investigation of the antibacterial activity and action mechanism of 1,3,4-oxadiazole thioether derivatives showed good antibacterial activities against Xanthomonas oryzae pv. oryzae, indicating the potential of these compounds in addressing plant diseases and contributing to agricultural biosecurity (Song et al., 2017).
Properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c1-9-16-15(23-18-9)10-4-5-13(21)20(7-10)8-12-17-14(19-22-12)11-3-2-6-24-11/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBWMTGFLVRKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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